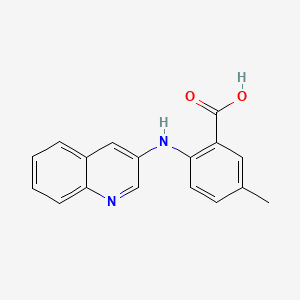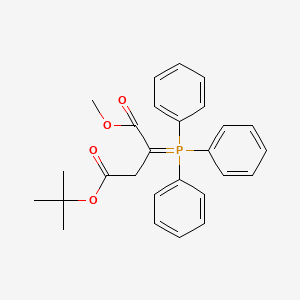![molecular formula C13H10N2O3S B8484226 1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide](/img/structure/B8484226.png)
1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core with a benzenesulfonyl group attached
Vorbereitungsmethoden
The synthesis of 1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide typically involves multi-step organic synthesis. . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry.
Analyse Chemischer Reaktionen
1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as halides or organometallic compounds.
Major Products: These reactions can yield a variety of products, including substituted pyrrolopyridines and sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The pathways involved often include signal transduction pathways that regulate cell proliferation, apoptosis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide can be compared with other similar compounds, such as:
1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: This compound has a similar core structure but differs in the position and type of substituents, affecting its reactivity and applications.
1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine:
1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine: The fluoro group enhances the compound’s stability and biological activity.
Eigenschaften
Molekularformel |
C13H10N2O3S |
|---|---|
Molekulargewicht |
274.30 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-5-oxidopyrrolo[3,2-c]pyridin-5-ium |
InChI |
InChI=1S/C13H10N2O3S/c16-14-8-7-13-11(10-14)6-9-15(13)19(17,18)12-4-2-1-3-5-12/h1-10H |
InChI-Schlüssel |
URRKQHXKXUDNGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C[N+](=C3)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

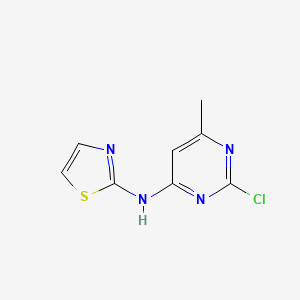
![2-[(2H-1,3-Benzodioxol-5-yl)oxy]-6-(4-methoxyphenoxy)benzoic acid](/img/structure/B8484153.png)
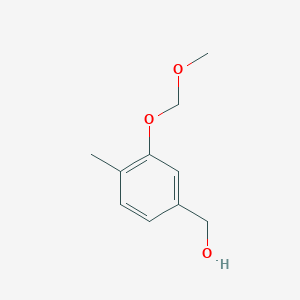
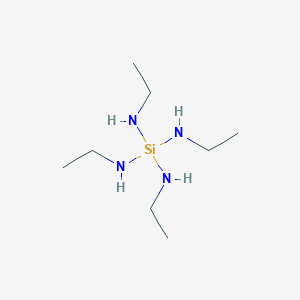
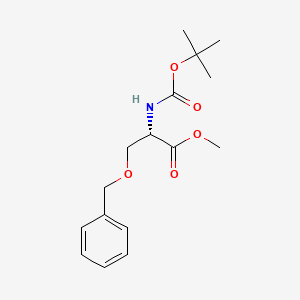
![3-methyl-2-thioxo-1H-pyrido[3,2-e]pyrimidin-4-one](/img/structure/B8484173.png)
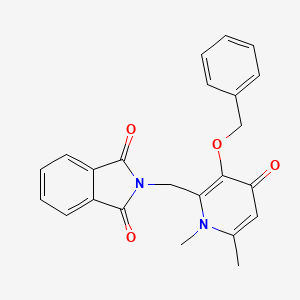
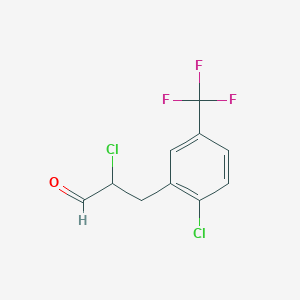
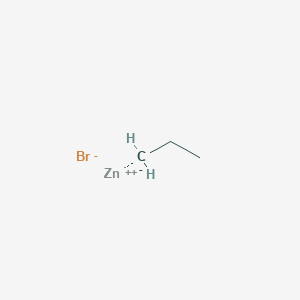

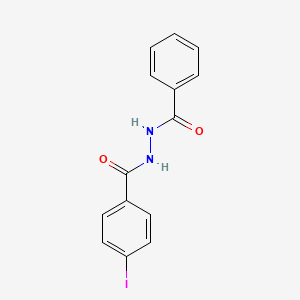
![1h-Pyrazolo[4,3-b]pyridine-6-carboxylic acid,7-(pentylamino)-,ethyl ester](/img/structure/B8484217.png)
